molecular formula C9H7ClN2O2 B2507108 Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427448-43-8

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2507108
CAS No.: 1427448-43-8
M. Wt: 210.62
InChI Key: NDVBYCSLGUSGKI-UHFFFAOYSA-N
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Description

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring. The molecule is substituted with a chlorine atom at position 7 and a methyl carboxylate group at position 3.

Properties

IUPAC Name

methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-3-6(10)2-7-4-11-5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVBYCSLGUSGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=CN=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with formamide to form the imidazo[1,5-a]pyridine core, followed by chlorination and esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate and its derivatives. Compounds within the imidazo[1,5-a]pyridine class have demonstrated efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.

  • Case Study : A high-throughput screening identified several imidazo[1,2-a]pyridine analogues with potent anti-TB activity. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong antibacterial properties .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Its structural analogs have been synthesized and tested against various cancer cell lines.

  • Case Study : In vitro assessments against kidney (A-498) and lung (A-549) carcinoma cell lines revealed that certain derivatives exhibited significant inhibition rates (GI50 < 10 μM) . Molecular docking studies further suggested favorable interactions with key cancer target proteins, highlighting the compound's potential as an anticancer agent.

Immune Modulation

The compound has been explored as a potential Toll-like receptor (TLR) agonist, which could enhance immune responses. TLR agonists are crucial in vaccine development and immunotherapy.

  • Research Insight : Compounds similar to this compound have shown promise in activating TLR7 and TLR8 pathways, which are essential for initiating adaptive immune responses . This application could lead to advancements in vaccine adjuvant formulations.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties.

  • Data Table: Structure-Activity Relationships
CompoundActivity TypeMIC (μM)Cell Line TestedReference
Compound AAntitubercular0.03Mtb H37Rv
Compound BAnticancer<10A-498
Compound CImmune Modulation0.19TLR7 Activation

Mechanism of Action

The mechanism of action of Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate and related bicyclic heterocycles:

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound Imidazo[1,5-a]pyridine Cl (C7), COOCH3 (C5) ~210 (estimated) Chlorine enhances electrophilicity; carboxylate improves solubility
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Pyrazolo[1,5-a]pyrimidine CH3 (C7), Ph (C2), COOCH2CH3 (C5) 281.31 Ethyl ester and phenyl group influence steric bulk
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Cl (C7), CH3 (C5), Ph (C2) 245.70 Chlorine and methyl enhance lipophilicity
Methyl 2-bromo[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate Triazolo[1,5-a]pyridine Br (C2), COOCH3 (C5) 256.06 Bromine increases reactivity for cross-coupling

Key Observations :

  • Substituent Effects : The chlorine atom at C7 enhances electrophilicity, while the methyl carboxylate at C5 improves solubility compared to ethyl esters or aldehydes .

Physicochemical Properties

Property This compound Ethyl 7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
Molecular Weight ~210 281.31 180.59
Solubility Moderate (polar solvents) Low (due to ethyl ester and phenyl) Low (aldehyde group)
Melting/Boiling Point Not reported Recrystallizes from cyclohexane Not reported

Biological Activity

Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7-position and a carboxylate group at the 5-position contributes to its unique chemical properties. Its molecular formula is C9H7ClN2O2C_9H_7ClN_2O_2 with a molar mass of approximately 210.62 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound can inhibit certain metabolic enzymes, leading to various therapeutic effects. The structure allows it to fit into active sites of these targets, disrupting normal biochemical pathways .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, making it a candidate for further drug development.
  • Binding Affinity : Interaction studies reveal that this compound exhibits significant binding affinity with various biological targets, enhancing its potential as a pharmacological agent .

Biological Activities

This compound has demonstrated several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which could be beneficial in treating inflammatory diseases .
  • Cancer Therapeutics : Its structural similarity to known pharmacophores suggests potential roles in developing anticancer agents. Some analogs have shown activity against cancer cell lines .

In Vitro Studies

Research has highlighted the efficacy of this compound in inhibiting specific cancer cell lines. For instance:

  • Prostate Cancer (PC-3) : Studies indicate that the compound exhibits cytotoxic effects on PC-3 cells with low toxicity towards normal cells .
  • Tuberculosis (TB) : High-throughput screening revealed that certain derivatives of this compound have potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multidrug-resistant TB
Anti-inflammatoryPotential reduction in inflammation
CytotoxicitySignificant effects on cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of amino-substituted precursors with carbonyl derivatives. For example, chlorination at the 7-position can be achieved using phosphorus oxychloride (POCl₃) in dioxane under reflux, followed by esterification with methanol . A two-step approach may include:

Cyclization : Reacting 5-aminoimidazo[1,5-a]pyridine derivatives with ethyl 2,4-dioxopentanoate in ethanol under reflux to form the core structure.

Chlorination : Treating the intermediate with POCl₃ and triethylamine to introduce the chloro substituent .
Purification is often performed via silica gel column chromatography using petroleum ether/ethyl acetate gradients .

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify key signals:
    • Ester carbonyl (δ ~165-170 ppm in 13^{13}C).
    • Aromatic protons (δ ~7.5-8.5 ppm in 1^1H) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., planarity of fused rings, chloro-substituent orientation). Use SHELX programs for refinement .
  • IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and C-Cl vibration (~650 cm⁻¹) .

Advanced: How to optimize reaction conditions for regioselective chlorination?

Methodological Answer:
Regioselectivity at the 7-position depends on:

  • Solvent Choice : Dioxane or 1,2-dichloroethane enhances electrophilic substitution due to high polarity .
  • Catalyst : Triethylamine neutralizes HCl byproducts, preventing side reactions .
  • Temperature : Reflux (~100°C) ensures complete conversion without decomposition.
  • Substrate Pre-activation : Electron-withdrawing groups (e.g., esters) direct chlorination to specific positions .
    Validation via LC-MS or TLC monitoring is critical to track reaction progress .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR splitting or IR peaks) require:

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to confirm substituent positions .
  • Crystallographic Validation : X-ray diffraction resolves ambiguities in regiochemistry, especially for fused-ring systems .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., methyl pyrazolo[1,5-a]pyrimidine carboxylates) .
  • Computational Modeling : DFT calculations predict spectroscopic profiles to identify discrepancies .

Advanced: What strategies enhance the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound and store as a solid.
  • Stability Assays : Monitor via periodic HPLC to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Advanced: How to study biological interactions of this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of targets (e.g., kinases, oxidases) using fluorescence-based or radiometric assays. Reference pyrazolo[1,5-a]pyrimidine analogs known to interact with HMG-CoA reductase or COX-2 .
  • Molecular Docking : Use software like AutoDock to predict binding modes to receptors (e.g., benzodiazepine receptors) .
  • SAR Studies : Modify the ester group to amides or carbamates and compare activity profiles .

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